Tri-p-tolylamine

Vue d'ensemble

Description

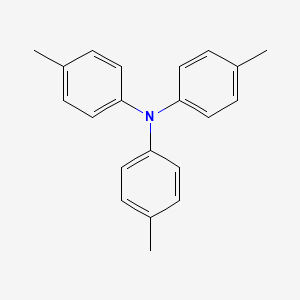

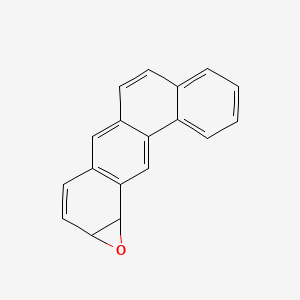

Tri-p-tolylamine, also known as N,N,N-Tri(4-methylphenyl)amine, is an organic compound with the molecular formula (CH₃C₆H₄)₃N. It is a derivative of triphenylamine where the phenyl groups are substituted with methyl groups at the para positions. This compound is known for its applications in organic electronics and as a building block in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tri-p-tolylamine can be synthesized through several methods. One common method involves the reaction of p-toluidine with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors and automated purification systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

Tri-p-tolylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Tri-p-tolylamine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It is used in the study of biological systems and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and organic electronic materials.

Mécanisme D'action

The mechanism of action of tri-p-tolylamine involves its ability to donate electrons due to the presence of the nitrogen atom. This electron-donating property makes it a useful compound in organic electronics and as a catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with electrophilic species and participation in redox reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Triphenylamine: Similar structure but without methyl substitutions.

Tri-o-tolylamine: Similar structure but with methyl groups at the ortho positions.

Tri-m-tolylamine: Similar structure but with methyl groups at the meta positions.

Uniqueness

Tri-p-tolylamine is unique due to the specific positioning of the methyl groups at the para positions, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic light-emitting diodes (OLEDs) and other organic electronic devices .

Propriétés

IUPAC Name |

4-methyl-N,N-bis(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYUIABODWXVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061573 | |

| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-53-1 | |

| Record name | Tri-p-tolylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-di-p-tolyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-N,N-bis(4-methylphenyl)benzenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD3W5YWX52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tri-p-tolylamine?

A1: this compound has the molecular formula C21H21N and a molecular weight of 287.40 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize a range of spectroscopic techniques to characterize this compound, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). []

Q3: How does the structure of the polymer host influence the hole mobility of this compound?

A3: Studies have shown that the composition of the host polymer significantly impacts the hole mobility of this compound. For instance, in this compound-doped polymers, the mobility can vary by over two orders of magnitude depending on the polymer's nature. This influence is primarily attributed to the prefactor μ0, which is related to the ionization potential of the host polymer and influences the wave-function overlap factor. []

Q4: How do polar additives affect the charge transport properties of this compound doped polymers?

A4: The addition of even small amounts of polar additives, such as t-amylphthalonitrile (TAP), can drastically reduce the hole mobility in this compound doped polystyrene. This effect is primarily linked to the concentration and dipole moment of the additive, with larger dipole moments causing more significant mobility reductions. [, ]

Q5: What causes photofatigue in organic photoreceptors containing this compound?

A5: Exposure to ultraviolet (UV) radiation can lead to photofatigue in organic photoreceptors incorporating this compound. This effect is related to the photochemistry and photophysics of the triarylamine transport layers. The addition of phthalic anhydride can enhance stability against UV degradation. []

Q6: How does the morphology of this compound-based composites impact their charge transport properties?

A6: The morphology of this compound-based composites, specifically those used as charge transport layers, plays a crucial role in their performance. Researchers are actively investigating how factors like film formation and processing conditions influence the arrangement of this compound molecules within the composite and, consequently, its charge transport efficiency. []

Q7: How does this compound act as a catalyst in specific reactions?

A7: While this compound is primarily recognized for its role in charge transport, its redox activity allows it to participate in catalytic processes. For instance, in the presence of cobalt(II) polypyridyl complexes, this compound acts as a reversible quencher in photocatalytic CO2 reduction reactions, facilitating electron transfer processes essential for the reaction. []

Q8: How is computational chemistry used to study this compound?

A8: Computational methods, particularly density functional theory (DFT), are employed to model this compound and predict its properties. By optimizing the geometries of the neutral, cationic, and anionic states of this compound and related compounds, researchers can estimate key parameters like ionization potential, electron affinity, and reorganization energies. These calculations offer insights into charge carrier transport mechanisms and guide the design of more efficient organic electronic devices. []

Q9: How does this compound behave under electrochemical conditions?

A10: this compound exhibits distinct electrochemical behavior. It undergoes reversible one-electron oxidation to form a stable radical cation. The oxidation potential of this compound is influenced by factors such as solvent polarity and the presence of substituents on the aromatic rings. [, ]

Q10: What is the role of this compound in electrogenerated chemiluminescence (ECL)?

A11: this compound is a well-studied compound in ECL, often employed as a model donor molecule. Its radical cation participates in electron transfer reactions with radical anions of various acceptor molecules, resulting in light emission. The energy of this emitted light correlates with the redox potentials of both the donor and acceptor molecules involved. [, , , ]

Q11: How is this compound used in photoreceptors?

A13: this compound is employed as a hole transport material in organic photoreceptors, crucial components in devices like photocopiers and laser printers. Its ability to efficiently transport positive charges (holes) under illumination enables the conversion of light into electrical signals. []

Q12: What are the potential applications of this compound in organic electronics?

A14: this compound holds promise for a wide range of applications in organic electronics. Its ability to efficiently transport holes makes it a suitable candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. [, ]

Q13: What are the ongoing research efforts related to this compound?

A15: Current research on this compound focuses on enhancing its properties and exploring new applications. Scientists are investigating new synthetic routes to produce this compound derivatives with tailored properties. Additionally, efforts are underway to understand and control its self-assembly behavior for the development of novel materials with improved charge transport and optoelectronic characteristics. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

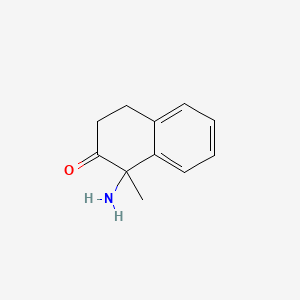

![3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1199806.png)

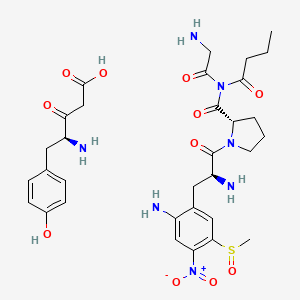

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)

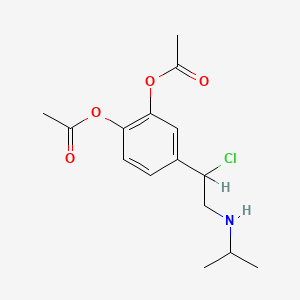

![4-amino-1-[(3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1199826.png)